molecular formula C15H15ClN2O3 B5860362 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide

Cat. No. B5860362
M. Wt: 306.74 g/mol
InChI Key: DAMVKTIZCFHBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays an important role in DNA repair and cell death pathways. In

Mechanism of Action

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide acts as a potent inhibitor of PARP by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the inhibition of DNA repair and cell death pathways, which can be exploited for therapeutic purposes in diseases where PARP is overactivated.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. These include the inhibition of PARP activity, the induction of cell death, the modulation of inflammatory pathways, and the improvement of mitochondrial function. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has several advantages for lab experiments, including its potency, specificity, and ability to cross the blood-brain barrier. However, this compound also has limitations, such as its instability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of new PARP inhibitors with improved pharmacological properties and selectivity. Another area of interest is the investigation of the role of PARP in aging and age-related diseases, such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Overall, this compound is a promising compound that has opened up new avenues for research in the field of PARP biology and therapeutics.

Synthesis Methods

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitroaniline with furfurylamine, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has been extensively used in scientific research as a tool to study the role of PARP in various cellular processes. PARP is involved in DNA repair, cell death, and inflammation pathways, and its inhibition by this compound has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-11-3-4-13(18-5-8-20-9-6-18)12(10-11)17-15(19)14-2-1-7-21-14/h1-4,7,10H,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMVKTIZCFHBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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